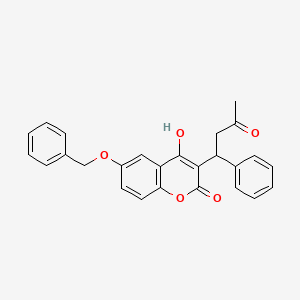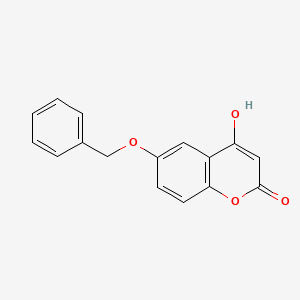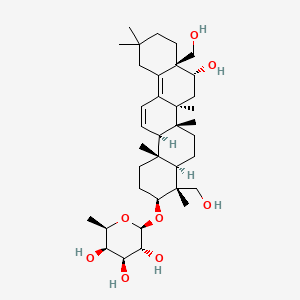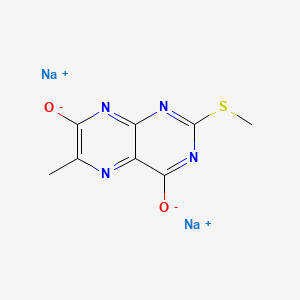
Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) is a chemical compound with the molecular formula C8H6N4Na2O2S and a molecular weight of 268.202. It is a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) can be represented by the canonical SMILES string:CC1=C(N=C2C(=N1)C(=NC(=N2)SC)[O-])[O-].[Na+].[Na+] . Physical And Chemical Properties Analysis
Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) is a light orange solid . It has a topological polar surface area of 123Ų .Zukünftige Richtungen
While specific future directions for Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) are not available, related pyridopyrimidines have shown therapeutic interest and have been studied in the development of new therapies . This suggests potential future research directions in exploring the therapeutic potentials of Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate).
Eigenschaften
IUPAC Name |
disodium;6-methyl-2-methylsulfanylpteridine-4,7-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S.2Na/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2;;/h1-2H3,(H2,10,11,12,13,14);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMVVBCEFWDIX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)SC)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4Na2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858071 |
Source


|
| Record name | Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) | |
CAS RN |
1189712-51-3 |
Source


|
| Record name | Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)
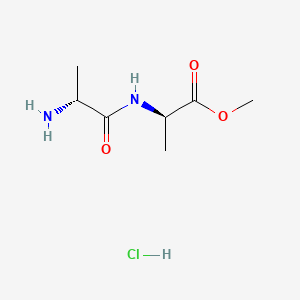

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)


![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)
